3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride
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Overview
Description
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride is a chemical compound with the molecular formula C9H9BrN2O2·HCl It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride typically involves the reaction of 2-bromo-4-nitroaniline with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2-bromo-4-nitroaniline. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 3-(2-Amino-4-nitrophenyl)azetidine.
Oxidation: Products depend on the specific oxidizing agent used but may include various oxidized derivatives.
Scientific Research Applications
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-nitrophenyl)azetidine;hydrochloride
- 3-(2-Fluoro-4-nitrophenyl)azetidine;hydrochloride
- 3-(2-Iodo-4-nitrophenyl)azetidine;hydrochloride
Uniqueness
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(2-bromo-4-nitrophenyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-9-3-7(12(13)14)1-2-8(9)6-4-11-5-6;/h1-3,6,11H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRCQHKTYRALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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